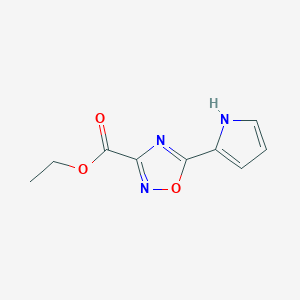

![molecular formula C10H12N2O3 B2646809 2-[(Methoxyacetyl)amino]benzamide CAS No. 430465-88-6](/img/structure/B2646809.png)

2-[(Methoxyacetyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(Methoxyacetyl)amino]benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in areas like juvenile hyperactivity, cancer treatment, hypercholesterolemia, and more .

Synthesis Analysis

Benzamide compounds, including “this compound”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed through various methods. For instance, benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under different conditions and with various catalysts .Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “this compound” are not mentioned in the search results, it’s known that most amides, including benzamides, are solids at room temperature . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use

- Metoclopramide Review : Metoclopramide, a derivative of 2-[(Methoxyacetyl)amino]benzamide, is used in gastro-intestinal diagnostics and treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine and facilitates medical procedures like duodenal intubation and emergency endoscopy. It also plays a role in reducing post-operative vomiting and radiation sickness, and may provide relief in dyspepsia, vertigo, and hiccups (Pinder et al., 2012).

Biochemical Research

- Inhibition of Poly(ADP-Ribose) Synthetase : Benzamides substituted in the 3-position, including this compound derivatives, have been found to be effective inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These compounds are competitive inhibitors and have significant implications in understanding cellular DNA repair mechanisms (Purnell & Whish, 1980).

Antimicrobial and Antioxidant Activities

- Endophytic Streptomyces Research : A study on endophytic Streptomyces YIM67086 revealed the isolation of new benzamide compounds with significant antimicrobial and antioxidant activities. These compounds, including a new benzamide derivative, showed potential in combating microbial infections and oxidative stress (Yang et al., 2015).

Organic Chemistry and Synthesis

- Neuroleptic Activity of Benzamides : Benzamides derived from this compound, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, show potential neuroleptic activity. These compounds have been synthesized and evaluated for their inhibitory effects on behavior in rats, indicating their potential in treating psychosis (Iwanami et al., 1981).

Mécanisme D'action

While the specific mechanism of action for “2-[(Methoxyacetyl)amino]benzamide” is not mentioned in the search results, it’s known that some benzamide compounds have shown effective antioxidant, free radical scavenging, and metal chelating activity . Some benzamides are also known to exhibit antibacterial activity against certain bacteria .

Safety and Hazards

Orientations Futures

Benzamides, including “2-[(Methoxyacetyl)amino]benzamide”, have potential applications in various fields. They have been used in drug discovery and are also widely used in industries such as plastic, rubber, paper, and agriculture . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

Propriétés

IUPAC Name |

2-[(2-methoxyacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-6-9(13)12-8-5-3-2-4-7(8)10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFCLDCGWDHQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)

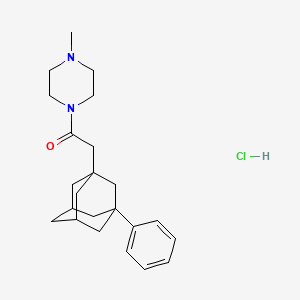

![2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2646730.png)

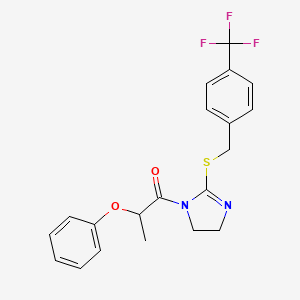

![(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2646736.png)

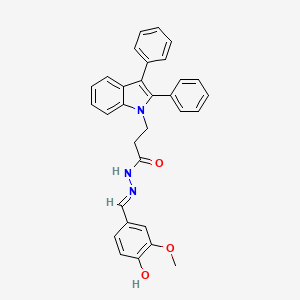

![2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2646737.png)

![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)

![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)

![8-(2-chloro-6-fluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2646742.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2646744.png)

![N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2646746.png)

![2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2646747.png)